molecular formula C9H13NO B3050084 4-(Isopropylamino)phenol CAS No. 23576-79-6

4-(Isopropylamino)phenol

Cat. No. B3050084
M. Wt: 151.21 g/mol
InChI Key: STVPBVIJXUKAMI-UHFFFAOYSA-N
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Patent
US04520134

Procedure details

Twenty-five g (0.18 moles) of p-nitrophenol and 58 g (1 mole) of acetone were mixed together and catalytically reduced using hydrogen and platinum oxide until hydrogen was no longer taken up. The work-up followed the procedure of Majors (J. Amer. Chem. Soc. 31:1901-1908 (1931), giving 11 g (41%) of N-isopropyl-p-hydroxyaniline, m.p. 143° C.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-])=O)=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[CH3:11][C:12]([CH3:14])=O.[H][H]>[Pt]=O>[CH:12]([NH:7][C:6]1[CH:5]=[CH:4][C:3]([OH:10])=[CH:2][CH:1]=1)([CH3:14])[CH3:11]

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
58 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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